molecular formula C14H15F3O3 B1327896 Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate CAS No. 898777-81-6

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate

Cat. No.: B1327896
CAS No.: 898777-81-6
M. Wt: 288.26 g/mol
InChI Key: LADJNFYCKXDRPS-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate (CAS Ref: 10-F207958) is a fluorinated organic compound characterized by a valerate backbone esterified with a 4-(trifluoromethyl)phenyl group at the ketone position. The trifluoromethyl (-CF₃) substituent confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c1-2-20-13(19)5-3-4-12(18)10-6-8-11(9-7-10)14(15,16)17/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADJNFYCKXDRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645737
Record name Ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-81-6
Record name Ethyl δ-oxo-4-(trifluoromethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 5-oxo-5-(4-trifluoromethylphenyl)valeric Acid

  • Reactants: 5-oxo-5-(4-trifluoromethylphenyl)valeric acid and ethanol
  • Catalysts: Concentrated sulfuric acid or hydrochloric acid
  • Solvent: Ethanol acts both as reactant and solvent
  • Conditions: Reflux temperature (~78 °C), reaction time 4–8 hours
  • Procedure: The acid and ethanol are mixed with catalytic acid and heated under reflux. Water formed during the reaction is continuously removed to drive the equilibrium toward ester formation.
  • Purification: The reaction mixture is cooled, neutralized, and the product is extracted using organic solvents followed by distillation or recrystallization.

Alternative Synthetic Routes

While direct esterification is the most common, alternative methods include:

  • Claisen-Schmidt Condensation Followed by Cyclization and Esterification: This multi-step approach involves reacting ethyl acetoacetate with 4-trifluoromethylbenzaldehyde in the presence of a base (e.g., sodium ethoxide), forming a β-hydroxy ketone intermediate. Subsequent cyclization and esterification steps yield the target compound. This method is more common for positional isomers but can be adapted for the 4-substituted derivative.

  • Enzymatic Esterification: Lipase-catalyzed esterification using immobilized enzymes (e.g., Thermomyces lanuginosus lipase) in non-polar solvents like heptane at mild temperatures (30–35 °C) offers a green alternative with high selectivity. Parameters such as enzyme loading (15–20% w/v) and substrate molar ratios are optimized for maximum conversion.

  • Hydrogenation of Precursors: Catalytic hydrogenation using nickel phosphide catalysts in ethanol at elevated temperatures (250–350 °C) can selectively produce valerate derivatives, including Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate, from suitable intermediates. Temperature control is critical to favor desired products over side reactions.

Parameter Typical Range/Value Notes
Temperature 30–35 °C (enzymatic), 78 °C (acidic esterification), 250–350 °C (hydrogenation) Enzymatic methods require mild conditions; chemical methods vary widely
Catalyst Sulfuric acid, HCl, lipase, NiP–H3PO2 Choice depends on method and scale
Solvent Ethanol (esterification), heptane (enzymatic) Solvent polarity affects enzyme activity and reaction rate
Reaction Time 4–8 hours (esterification), variable for enzymatic and hydrogenation Longer times improve yield but may increase side products
Molar Ratios Ethanol:acid ~ excess (3:1 or higher) Excess ethanol drives esterification forward
  • Spectroscopic Analysis: Fourier transform infrared spectroscopy (FTIR) confirms ester carbonyl (C=O) and trifluoromethyl (CF3) group vibrations. Gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) are used for purity assessment and quantification in complex matrices.

  • Structural Validation: Microwave spectroscopy (MB-FTMW) provides precise conformational data, aiding computational modeling and understanding of molecular interactions.

  • Catalytic Selectivity: Studies show that catalyst type and temperature significantly influence product distribution in hydrogenation routes. Factorial experimental designs and statistical analyses (ANOVA) help optimize conditions for maximum yield and selectivity.

Method Key Reactants/Conditions Advantages Limitations
Acid-Catalyzed Esterification 5-oxo-5-(4-trifluoromethylphenyl)valeric acid + ethanol, H2SO4/HCl, reflux Simple, scalable, high yield Requires acid handling, water removal needed
Claisen-Schmidt Condensation + Esterification Ethyl acetoacetate + 4-trifluoromethylbenzaldehyde, base catalyst Multi-step, versatile for derivatives More complex, longer synthesis time
Enzymatic Esterification Acid + ethanol, immobilized lipase, heptane, mild temp Environmentally friendly, selective Enzyme cost, slower reaction rates
Catalytic Hydrogenation Precursors + NiP–H3PO2 catalyst, ethanol, high temp Selective, industrially scalable High temperature, catalyst stability issues

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-oxo-5-(4-trifluoromethylphenyl)valeric acid.

    Reduction: Ethyl 5-hydroxy-5-(4-trifluoromethylphenyl)valerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate has been investigated for its potential as a lead compound in drug development, particularly targeting inflammatory conditions and bacterial infections.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that derivatives of this compound exhibited significant antibacterial properties, suggesting its potential as a therapeutic agent in treating resistant bacterial infections.

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic pathways.

Synthetic Routes

  • Esterification Reaction: The synthesis typically involves the esterification of 5-oxo-5-(4-trifluoromethylphenyl)valeric acid with ethanol using a catalyst such as sulfuric acid under reflux conditions.
  • Advanced Catalysis: Industrial production may employ continuous flow processes and advanced catalysts to enhance efficiency and yield.

Biological Research

Research into the biological activities of this compound has revealed its potential interactions with biomolecules. The trifluoromethyl group can significantly impact the compound's binding affinity to various targets, leading to diverse biological effects.

Materials Science

In materials science, this compound is being explored for its utility in developing specialty chemicals and materials due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 4-CF₃ C₁₅H₁₅F₃O₄ 316.28 High lipophilicity; electron-withdrawing CF₃ group
Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate 4-O(CH₂)₄CH₃ C₁₈H₂₆O₄ 306.40 Alkoxy chain increases hydrophobicity
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate 4-SC₄H₈NCH₂ C₁₉H₂₅NO₄S 379.47 Thiomorpholine introduces sulfur; potential bioactivity
Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate 4-OPh C₁₉H₂₀O₄ 312.36 Bulky phenoxy group; steric hindrance
Ethyl 5-oxo-5-(2-pyridyl)valerate 2-pyridyl C₁₂H₁₃NO₄ 235.24 Nitrogen heterocycle; hydrogen bonding

Physicochemical and Functional Differences

  • In contrast, alkoxy (e.g., pentyloxy) and phenoxy groups are electron-donating, reducing ring polarization .
  • Lipophilicity : Fluorinated analogs exhibit higher logP values due to the hydrophobic CF₃ group, improving membrane permeability in drug design. The pyridyl derivative, however, may show lower logP due to the polar nitrogen atom .
  • Thermal Stability: The CF₃ group enhances thermal stability compared to non-fluorinated analogs, as seen in related trifluoromethylated valerophenones .

Biological Activity

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₉F₃O₄. The presence of the trifluoromethyl group on the phenyl ring is significant, as it influences the compound's lipophilicity and biological interactions. The structure can be summarized as follows:

Property Details
Molecular FormulaC₁₆H₁₉F₃O₄
Molecular Weight320.32 g/mol
Functional GroupsTrifluoromethyl, Carbonyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
  • Modulation of Signaling Pathways : It may affect pathways related to inflammation or cancer progression by interacting with transcription factors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows potential against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.
  • Cytotoxic Effects : There is evidence suggesting that this compound may induce cytotoxicity in certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in Pharmaceuticals demonstrated that derivatives similar to this compound exhibited significant antimicrobial properties against Gram-positive bacteria. This research emphasizes the need for further exploration into its mechanism and efficacy against resistant strains .
  • Anti-cancer Research : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
  • Inflammation Modulation : Research has indicated that this compound can downregulate pro-inflammatory cytokines in cellular models, suggesting a role in managing chronic inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate in laboratory settings?

The synthesis typically involves esterification or transesterification reactions. For example, enzymatic methods using immobilized lipases (e.g., Thermomyces lanuginosus lipase on polyhydroxybutyrate particles) can optimize yields under mild conditions. A factorial design approach may refine parameters like temperature (30–35°C), biocatalyst loading (15–20% m/v), and reactant molar ratios (1:1 ethanol/valeric acid derivatives). Solvent systems (e.g., heptane) improve reaction efficiency compared to solvent-free systems . For the trifluoromethylphenyl moiety, Friedel-Crafts acylation or palladium-catalyzed coupling might introduce the aromatic group prior to esterification.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires multi-technique analysis:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify proton environments and carbonyl/trifluoromethyl group positions.
  • Fourier Transform Infrared Spectroscopy (FTIR): Peaks at ~1740 cm1^{-1} confirm ester carbonyl groups, while C-F stretches (~1100–1200 cm1^{-1}) verify the trifluoromethylphenyl substituent .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Determines purity and molecular ion fragmentation patterns .
  • X-ray Crystallography (if crystalline): SHELX software refines crystal structures to validate bond lengths and angles .

Advanced Research Questions

Q. What challenges arise in the purification of this compound, and how can they be methodologically addressed?

Challenges include separating byproducts (e.g., unreacted valeric acid derivatives) and resolving stereochemical impurities. Strategies:

  • Solvent Extraction: Ethyl acetate/water partitioning removes polar impurities .
  • Column Chromatography: Silica gel with gradients of hexane/ethyl acetate isolates the target compound.
  • Recrystallization: Low-polarity solvents (e.g., heptane) enhance crystal purity .
  • HPLC-PDA: High-performance liquid chromatography with photodiode array detection monitors trace contaminants .

Q. How does the trifluoromethylphenyl group influence the compound’s reactivity in catalytic hydrogenation or hydrolysis studies?

The electron-withdrawing trifluoromethyl group stabilizes the aromatic ring, reducing electrophilic substitution reactivity. In hydrogenation, this group may resist reduction, directing catalysts (e.g., nickel phosphide) to target the ketone moiety (5-oxo group) for conversion to secondary alcohols or valerate derivatives. Computational modeling (DFT) can predict regioselectivity by analyzing electron density distribution . Experimentally, controlled hydrogen pressure (1–5 bar) and temperature (250–350°C) modulate product selectivity (e.g., ethyl valerate vs. γ-valerolactone) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

The compound’s trifluoromethylphenyl group enhances metabolic stability and binding affinity in drug candidates. It serves as a precursor for:

  • Anticancer Agents: The ketone group undergoes reductive amination to form amine-linked prodrugs.
  • Anti-inflammatory Derivatives: Ester hydrolysis yields carboxylic acids for COX-2 inhibitor synthesis . Mechanistic studies using LC-MS/MS track degradation pathways under simulated physiological conditions .

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